molecular formula C23H32N4O2S B2881383 7-Benzyl-1,3-dimethyl-8-nonylsulfanylpurine-2,6-dione CAS No. 374548-70-6

7-Benzyl-1,3-dimethyl-8-nonylsulfanylpurine-2,6-dione

Katalognummer: B2881383
CAS-Nummer: 374548-70-6
Molekulargewicht: 428.6
InChI-Schlüssel: YBQOJICWAAAWTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Benzyl-1,3-dimethyl-8-nonylsulfanylpurine-2,6-dione: is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structure, which includes a benzyl group, two methyl groups, a nonylsulfanyl chain, and a purine core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-1,3-dimethyl-8-nonylsulfanylpurine-2,6-dione typically involves multi-step organic synthesis. The process begins with the preparation of the purine core, followed by the introduction of the benzyl, methyl, and nonylsulfanyl groups through various chemical reactions. Common reagents used in these steps include alkyl halides, benzyl halides, and thiols. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Benzyl-1,3-dimethyl-8-nonylsulfanylpurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The nonylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the purine core or the attached groups.

    Substitution: The benzyl and nonylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions may include the use of strong bases or acids, along with appropriate solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nonylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 7-Benzyl-1,3-dimethyl-8-nonylsulfanylpurine-2,6-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound can be used to study the interactions of purine derivatives with biological macromolecules. It may serve as a model compound for investigating the binding affinities and mechanisms of action of purine-based drugs.

Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. For instance, modifications to the purine core or the attached groups could lead to the development of new drugs with antiviral, anticancer, or anti-inflammatory properties.

Industry: In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its unique properties may also find applications in the field of catalysis or as intermediates in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 7-Benzyl-1,3-dimethyl-8-nonylsulfanylpurine-2,6-dione involves its interaction with specific molecular targets. The purine core can bind to enzymes or receptors, modulating their activity. The benzyl and nonylsulfanyl groups may enhance the compound’s binding affinity or selectivity for certain targets. The exact pathways involved depend on the specific biological context and the modifications made to the compound.

Vergleich Mit ähnlichen Verbindungen

  • 7-Benzyl-1,3-dimethyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione
  • 7-Benzyl-1,3-dimethyl-8-(4-methyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione
  • 7-Benzyl-1,3-dimethyl-8-(1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione

Comparison: Compared to these similar compounds, 7-Benzyl-1,3-dimethyl-8-nonylsulfanylpurine-2,6-dione is unique due to the presence of the nonylsulfanyl group. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. For example, the nonylsulfanyl group may enhance the compound’s lipophilicity, affecting its solubility and membrane permeability. Additionally, the presence of this group can introduce new sites for chemical modification, allowing for the development of a broader range of derivatives with diverse applications.

Eigenschaften

CAS-Nummer

374548-70-6

Molekularformel

C23H32N4O2S

Molekulargewicht

428.6

IUPAC-Name

7-benzyl-1,3-dimethyl-8-nonylsulfanylpurine-2,6-dione

InChI

InChI=1S/C23H32N4O2S/c1-4-5-6-7-8-9-13-16-30-22-24-20-19(21(28)26(3)23(29)25(20)2)27(22)17-18-14-11-10-12-15-18/h10-12,14-15H,4-9,13,16-17H2,1-3H3

InChI-Schlüssel

YBQOJICWAAAWTB-UHFFFAOYSA-N

SMILES

CCCCCCCCCSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.